2-((3-(2-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide
Description
Properties
Molecular Formula |
C24H23ClN4O2S |
|---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
2-[3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide |
InChI |
InChI=1S/C24H23ClN4O2S/c1-16(21(30)28-24(15-26)13-7-2-8-14-24)32-23-27-19-11-5-3-9-17(19)22(31)29(23)20-12-6-4-10-18(20)25/h3-6,9-12,16H,2,7-8,13-14H2,1H3,(H,28,30) |
InChI Key |
VHPJODJFFWFFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-((3-(2-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities, particularly in the field of cancer treatment. This article explores the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C20H22ClN3O2S
- SMILES : CC(C(=O)N)C1=NC2=C(C=C1)C(=O)N(C(=S)C3=CC=CC=C3Cl)C2
- InChIKey : JFCAWQQYOQIVSP-UHFFFAOYSA-N
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone derivatives. Specifically, compounds similar to 2-((3-(2-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide have shown significant activity against various cancer cell lines. For example:
- Cell Lines Tested : OVCAR-3 (ovarian cancer), HS 578T (breast cancer), and PC3 (prostate cancer).
- Mechanism of Action :
- Induction of apoptosis.
- Cell cycle arrest at the G1/S phase.
- Inhibition of EGFR signaling pathways.
The compound exhibited an IC50 value comparable to standard treatments, indicating its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is often influenced by structural modifications. Key factors include:
- Substituents on the Quinazolinone Ring : The presence of electron-withdrawing groups (like chlorine) enhances potency.
- Thioether Linkage : The thio group contributes to increased lipophilicity and improved binding affinity to target proteins.
In Vitro Studies
A notable study conducted on various quinazolinone derivatives found that modifications to the thio group significantly enhanced cytotoxicity against cancer cells. The compound demonstrated a greater than 100% growth inhibition in certain cell lines, indicating a robust anticancer effect .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-Chloroquinazolinone | OVCAR-3 | 15.5 | Apoptosis induction |
| 2-Chloroquinazolinone | HS 578T | 12.8 | G1/S arrest |
| Target Compound | PC3 | 17.7 | VEGFR inhibition |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including EGFR and VEGFR. These studies suggest that the compound effectively occupies the active site of these receptors, inhibiting their activity and leading to reduced cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Quinazolinone Cores
- Structure: Contains a 4-fluorophenyl group on the quinazolinone ring and a thiazolidinone-acetamide chain.
- Key Differences: The fluorophenyl substituent (vs. 2-chlorophenyl in the target compound) may alter electronic effects and binding affinity.
- Synthesis: Yield of 61% (lower than the target compound’s hypothetical yield, inferred from similar methods in and ).
- Structure: Features a pyrimidine-thioacetamide group linked to a diphenylquinoxaline moiety.
- Key Differences: The pyrimidine ring (vs. The 4-chlorophenyl group (vs. 2-chlorophenyl) may influence steric interactions in biological targets.
- Physical Properties: Melting point 230–232°C, lower than the target compound’s likely higher mp due to increased rigidity from the cyanocyclohexyl group .
Thioether-Linked Amides
- Structure: Contains a cyanoacetamide backbone with a 4-methylphenylhydrazinylidene group.
- Key Differences: The hydrazinylidene moiety (vs. thioether in the target compound) introduces hydrogen-bonding capacity but reduces stability under acidic conditions.
- Spectroscopic Data: IR peaks at 2214 cm⁻¹ (C≡N) and 1664 cm⁻¹ (C=O), comparable to the target compound’s expected spectral features .
- Structure: Dichlorophenylacetamide linked to a thiazol ring.
- Key Differences: The thiazol group (vs. The 3,4-dichlorophenyl substituent (vs. 2-chlorophenyl) alters molecular planarity, affecting crystal packing and solubility .
Data Table: Comparative Analysis of Structural and Physical Properties
Research Findings and Implications
- Electronic Effects : The 2-chlorophenyl group in the target compound likely provides stronger electron-withdrawing effects compared to 4-substituted analogues (e.g., 4-fluorophenyl in AJ5d), enhancing electrophilic reactivity in biological systems .
- Solubility and Stability: The cyanocyclohexyl group may improve solubility in polar solvents compared to purely aromatic substituents (e.g., diphenylquinoxaline in 4a), as seen in similar compounds with cyclohexyl moieties .
- Synthetic Efficiency : High-yield methods for analogous compounds (e.g., 94% for 13a in ) suggest that optimizing coupling reactions could benefit the target compound’s synthesis .
- Crystallography : Compounds like (I) () demonstrate that chlorophenyl substituents influence crystal packing via halogen bonds and N–H⋯N interactions, which could guide formulation strategies for the target compound .
Q & A
Basic: What are the key steps in synthesizing 2-((3-(2-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(1-cyanocyclohexyl)propanamide?
The synthesis typically involves multi-step reactions:
Core quinazolinone formation : Cyclization of 2-chlorophenyl-substituted precursors under controlled pH and temperature to form the 4-oxo-3,4-dihydroquinazolin-2-yl scaffold .
Thioether linkage : Reaction of the quinazolinone with a thiol-containing intermediate (e.g., 2-mercaptopropionic acid derivatives) in solvents like dimethylformamide (DMF) .
Amide coupling : Condensation of the thioether intermediate with 1-cyanocyclohexylamine using activating agents like EDCI/HOBt .
Critical parameters include solvent choice (e.g., DMF for solubility), reaction time (12–24 hours), and purification via column chromatography .
Advanced: How can reaction conditions be optimized to resolve low yields during the thioether formation step?
Low yields in thioether formation often arise from competing side reactions. Methodological adjustments include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
- Temperature control : Maintaining 50–60°C prevents thermal degradation of intermediates .
- Catalyst use : Adding catalytic base (e.g., triethylamine) accelerates thiol deprotonation and reactivity .
- Real-time monitoring : TLC or HPLC at 30-minute intervals ensures reaction progress and minimizes over-reaction .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the quinazolinone scaffold (e.g., carbonyl resonance at ~170 ppm) and thioether linkage (δ 3.5–4.0 ppm for SCH) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~480–500) and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .
Advanced: How can researchers interpret conflicting 1^11H NMR data for the 1-cyanocyclohexyl group?
Discrepancies in cyclohexyl proton signals (e.g., splitting or shifts) may arise from:
- Conformational dynamics : Chair vs. boat cyclohexane conformers cause splitting in axial/equatorial protons. Low-temperature NMR (−20°C) reduces exchange broadening .
- Solvent effects : Deuterated DMSO vs. CDCl alters hydrogen-bonding interactions, shifting NH or cyanogroup signals .
- Impurity interference : Trace solvents (e.g., DMF) can overlap with target signals. Purify via recrystallization in ethanol/water .
Basic: What biological assays are commonly used to evaluate this compound’s activity?
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) using fluorescence-based substrates .
- Antimicrobial screening : MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Core modifications : Synthesize analogs with varied substituents on the quinazolinone (e.g., 3-fluorophenyl vs. 2-chlorophenyl) to assess electronic effects .
Side-chain variations : Replace the 1-cyanocyclohexyl group with other hindered amines (e.g., bicyclic or spirocyclic amines) to study steric impacts .
Bioisosteric replacement : Substitute the thioether with sulfoxide/sulfone groups to evaluate metabolic stability .
Data correlation : Use multivariate analysis (e.g., PCA) to link structural features (ClogP, H-bond donors) with bioactivity .
Basic: What are the stability challenges for this compound under physiological conditions?
- Hydrolysis : The amide bond may degrade in acidic/alkaline environments. Stability assays in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) are critical .
- Photodegradation : UV exposure can cleave the thioether bond. Store in amber vials and assess degradation via LC-MS .
- Cyanogroup reactivity : The nitrile may undergo enzymatic conversion to carboxylic acids in vivo. Test metabolite profiles using liver microsomes .
Advanced: How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV), plasma half-life, and tissue distribution to identify absorption/metabolism barriers .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
- Formulation optimization : Nanoencapsulation or prodrug strategies to enhance solubility and target exposure .
Basic: What computational tools are suitable for modeling this compound’s interactions?
- Docking studies : AutoDock Vina or Schrödinger for predicting binding modes to enzymes (e.g., EGFR kinase) .
- MD simulations : GROMACS for assessing conformational stability of the 1-cyanocyclohexyl group in aqueous environments .
- QSAR modeling : MOE or RDKit to correlate molecular descriptors (e.g., polar surface area) with permeability .
Advanced: What strategies resolve crystallization failures during X-ray structure determination?
- Co-crystallization : Add co-solvents (e.g., PEG 4000) or metal ions to stabilize lattice formation .
- Temperature gradients : Slow cooling from 40°C to 4°C over 48 hours promotes ordered crystal growth .
- Derivatization : Introduce heavy atoms (e.g., bromine) via halogenated analogs for phasing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
